2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound belongs to a class of 1,2,4-triazole derivatives, characterized by a triazole core substituted with a 4-bromophenyl group at position 4, a pyridin-3-yl group at position 5, and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further functionalized with a 4-fluorophenyl group. Its molecular formula is C₂₁H₁₅BrFN₅OS (molecular weight: 484.3 g/mol) .
Properties
CAS No. |
477329-20-7 |
|---|---|
Molecular Formula |
C21H15BrFN5OS |
Molecular Weight |
484.3 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H15BrFN5OS/c22-15-3-9-18(10-4-15)28-20(14-2-1-11-24-12-14)26-27-21(28)30-13-19(29)25-17-7-5-16(23)6-8-17/h1-12H,13H2,(H,25,29) |
InChI Key |
DMAQRKAGOFAXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common method involves the S-alkylation of 4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with an appropriate alkylating agent in an alkaline medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole and bromophenyl moieties. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several derivatives of 1,2,4-triazole-3-thioacetamides. Key variations lie in the substituents on the triazole ring, the pyridine/aryl groups, and the acetamide-linked phenyl ring. Below is a comparative analysis based on evidence from analogs:
Structural and Molecular Data Comparison
Key Findings from Structural Variations
Pyridine Positional Isomerism: Pyridin-3-yl (target compound) vs. pyridin-4-yl () alters electronic distribution and steric interactions. Pyridin-3-yl may enhance π-π stacking with biological targets due to its orientation .
Fluorophenyl Substituent Position :
- The para-fluorophenyl group in the target compound contrasts with ortho-fluorophenyl () and meta-fluoro-4-methylphenyl (). Para substitution generally reduces steric hindrance, favoring binding to flat enzymatic pockets .
Electron-Withdrawing vs.
Halogen Effects :
- Bromine at the 4-phenyl position is conserved across all analogs, suggesting its critical role in hydrophobic interactions or halogen bonding .
- Fluorine substituents on the acetamide-linked phenyl modulate polarity and bioavailability. For example, trifluoromethyl groups () significantly enhance hydrophobicity .
Biological Activity
The compound 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (CAS: 477329-71-8) belongs to a class of triazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on current literature.
Chemical Structure and Properties
The molecular formula of the compound is . The structural representation includes a triazole ring linked to a sulfanyl group and an acetamide moiety. The presence of bromine and fluorine substituents enhances its biological activity.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.34 g/mol |
| SMILES | C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
| InChI | InChI=1S/C21H15BrFN5OS/c22... |
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. In various studies, compounds similar to the target molecule have shown significant activity against a range of pathogens.
-
Antibacterial Activity :
- A study evaluated the antibacterial efficacy of triazole derivatives against Gram-positive and Gram-negative bacteria. Compounds exhibited varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, with some showing MIC values as low as 10 µg/mL .
- The compound's structure suggests potential interactions with bacterial enzymes or cell wall synthesis pathways, contributing to its antibacterial effects.
- Antifungal Activity :
Anticancer Activity
Triazole derivatives are also recognized for their anticancer properties.
- Mechanism of Action :
- Case Studies :
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives is another area of interest.
- Studies and Findings :
- Triazoles have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models, suggesting their role in modulating inflammatory responses .
- These compounds may act by blocking specific signaling pathways involved in inflammation, thus providing therapeutic benefits in conditions like rheumatoid arthritis and other inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
